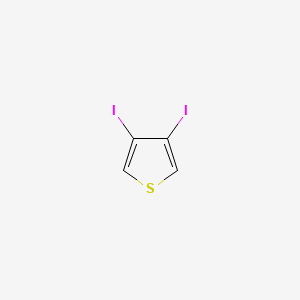

3,4-Diiodothiophene

描述

3,4-Diiodothiophene is an organosulfur compound with the molecular formula C₄H₂I₂S. It is a derivative of thiophene, where two iodine atoms are substituted at the 3 and 4 positions of the thiophene ring.

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Diiodothiophene can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. For instance, the reaction of thiophene with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound . Another method involves the use of 3,4-dibromothiophene as a starting material, which undergoes halogen exchange reactions to replace bromine atoms with iodine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

化学反应分析

Types of Reactions: 3,4-Diiodothiophene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the iodine atoms to hydrogen or other substituents.

Coupling Reactions: this compound can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkyne-linked thiophene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation.

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Thiophene sulfoxides and sulfones.

Coupling Products: Biaryl or alkyne-linked thiophene derivatives.

科学研究应用

3,4-Diiodothiophene has a wide range of applications in scientific research:

Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells and field-effect transistors.

Materials Science: The compound is utilized in the development of high-performance organic semiconductors and light-emitting diodes.

Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for biologically active compounds.

Industrial Applications: It serves as a versatile intermediate in the synthesis of various functional materials and additives.

作用机制

The mechanism of action of 3,4-diiodothiophene in its applications is primarily based on its ability to participate in π-conjugation and form stable intermolecular interactions. In organic electronics, the compound enhances charge transport and improves the efficiency of devices by facilitating better molecular packing and reducing recombination losses . The iodine atoms also play a crucial role in modulating the electronic properties of the thiophene ring, making it a valuable component in the design of advanced materials .

相似化合物的比较

2,5-Diiodothiophene: Similar to 3,4-diiodothiophene but with iodine atoms at the 2 and 5 positions.

3,4-Dibromothiophene: A brominated analogue that can undergo similar reactions but with different reactivity profiles.

2,5-Dichloro-3,4-diiodothiophene: A compound with both chlorine and iodine substituents, offering unique properties for specific applications.

Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which significantly influences its electronic properties and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior .

生物活性

3,4-Diiodothiophene is a halogenated derivative of thiophene that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in various fields, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of thiophene derivatives. The process can be achieved using iodine and oxidizing agents under controlled conditions to yield high purity and yield. For example, a study reported successful iodination using periodic acid in acetic acid, achieving yields above 65% .

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that diiodothiophenes possess significant antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating inhibitory effects due to their ability to disrupt cellular processes .

- Herbicidal Effects : Similar compounds have shown herbicidal activity against specific plant species. For instance, terthiophenes derived from thiophene structures have been studied for their impact on plant protein expression, leading to decreased energy production and carbon metabolism in target plants .

- Antioxidant Properties : Compounds like this compound are also noted for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress in biological systems .

Case Studies and Research Findings

- Antimicrobial Studies : A study assessed the antimicrobial effectiveness of various thiophene derivatives, including this compound. The results indicated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics .

- Herbicidal Activity : In experiments involving the herbicide activity of thiophene derivatives on Arabidopsis thaliana, it was observed that treatment with diiodothiophenes resulted in a marked reduction in plant growth and protein expression related to photosynthesis and respiration . This suggests a potential application in agricultural practices as a selective herbicide.

- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that this compound interacts with specific enzymes involved in metabolic pathways. For example, its interaction with transketolase has been implicated in altering carbohydrate metabolism in plants .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

3,4-diiodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYTZXCRMJJEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172855 | |

| Record name | 3,4-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-08-6 | |

| Record name | 3,4-Diiodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。